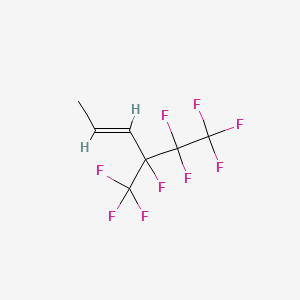

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene

Description

Properties

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9/c1-2-3-4(8,6(11,12)13)5(9,10)7(14,15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOQVRVBOHYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045692 | |

| Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-97-9 | |

| Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene with trifluoromethyl-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and partially fluorinated alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological systems.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty polymers and as a solvent for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s high electronegativity and ability to form strong bonds with other elements make it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | Cyclohexafluorobutane [2994-71-0] | Hexafluorocyclobutene [697-11-0] |

|---|---|---|---|

| Boiling Point | Not reported | ~25°C | -40°C |

| Density | ~1.6 g/cm³* | 1.8 g/cm³ | 1.5 g/cm³ |

| Water Solubility | Insoluble | Low | Very low |

*Estimated based on fluorine content.

Critical Analysis of Evidence

- Toxicity : warns that fluorinated methoxypropane derivatives may have unstudied toxicological profiles, suggesting caution when handling structurally similar compounds like the target hexene .

- Commercial Availability : The hexene is priced at $270–$1,227 per 25 g, reflecting high production costs due to fluorination steps .

Biological Activity

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene (CAS No. 6653279) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms, contributes to its chemical stability and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

- Molecular Formula : C7H5F9

- Molecular Weight : 260.10 g/mol

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial efficacy and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various strains of bacteria. The compound's structural features allow it to interact favorably with microbial targets.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hexafluoro compound | Staphylococcus aureus (MRSA) | 0.25 - 64 µg/mL |

| Hexafluoro compound | Vancomycin-resistant S. aureus (VRSA) | 0.031 - 0.062 µg/mL |

These findings suggest that the compound exhibits potent antibacterial properties, comparable to established antibiotics like vancomycin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Cell Membrane Disruption : The presence of fluorine atoms enhances lipophilicity and may disrupt bacterial cell membranes.

- Enzyme Inhibition : The compound has been shown to inhibit key bacterial enzymes involved in cell wall synthesis and metabolism.

Case Studies

A notable case study involved the evaluation of a series of fluoro and trifluoromethyl-substituted derivatives against MRSA. The study demonstrated that compounds with similar structural characteristics to hexafluoro compounds exhibited significant antibacterial activity.

Key Findings from Case Studies:

Q & A

Basic: What are the recommended synthetic routes for 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene, and how do reaction conditions influence yield?

The compound’s synthesis likely involves fluorination or trimerization strategies. For example, analogous fluorinated alkenes (e.g., hexafluoropropene trimer) are synthesized via radical-mediated trimerization under high-pressure conditions . Adjusting catalysts (e.g., metal fluorides) and temperature (e.g., 150–200°C) can optimize regioselectivity and minimize side products like perfluoroalkane byproducts. Solvent-free methods or inert fluorinated solvents (e.g., perfluorodecalin) may improve purity by reducing hydrolysis of reactive intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are ambiguities resolved?

- 19F NMR : Essential for confirming fluorine substitution patterns. Chemical shifts for CF3 groups typically appear at δ -60 to -80 ppm, while vinylic fluorines resonate upfield (δ -90 to -120 ppm) .

- FTIR : Peaks at 1100–1300 cm⁻¹ indicate C-F stretching, and bands near 1650–1750 cm⁻¹ confirm the alkene moiety.

- Mass Spectrometry (HRMS) : High-resolution data resolves isotopic clusters for fluorinated fragments (e.g., [C6F9]+ at m/z 285).

- X-ray Crystallography : Defines stereochemistry and bond angles, critical for distinguishing isomers (e.g., cis vs. trans configurations) .

Basic: What are the compound’s key physicochemical properties, and how do they compare to structurally similar fluorinated alkenes?

- Boiling Point : Estimated at 152–160°C based on analogs like hexafluoropropene trimer (152.5°C) .

- Density : ~1.67 g/cm³ (similar to highly fluorinated alkenes due to increased molecular weight and fluorine’s electron density) .

- Solubility : Hydrophobic; miscible in fluorinated solvents (e.g., HFE-7500) but insoluble in polar solvents like water .

- Thermal Stability : Decomposes above 300°C, releasing toxic fluorocarbon gases (e.g., CF4, C2F6) .

Advanced: How does the electron-withdrawing effect of the trifluoromethyl group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

The trifluoromethyl group stabilizes electron-deficient dienophiles, enhancing reactivity in inverse electron-demand Diels-Alder reactions. For example, the alkene’s electron-poor nature facilitates cycloaddition with electron-rich dienes (e.g., furans) at lower temperatures (25–50°C) compared to non-fluorinated analogs. Computational studies (DFT) suggest a 10–15% reduction in activation energy due to fluorine’s inductive effects .

Advanced: What contradictions exist in reported toxicity data, and how should researchers address them experimentally?

Limited toxicological studies are available for this compound. While some fluorinated alkenes show low acute toxicity (e.g., LC50 > 500 mg/kg in rodents), others generate toxic degradation products (e.g., HF gas under combustion). Discrepancies may arise from impurities (e.g., residual fluorotelomer alcohols) or assay variability. Recommended protocols:

- In vitro assays : Use HepG2 cells to assess cytotoxicity and ROS generation.

- In vivo : Conduct acute exposure studies in rodents with GC-MS monitoring of volatile metabolites .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems (e.g., polymerization or cross-coupling)?

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in HFE-7100) to optimize reaction media .

- DFT Calculations : Predict regioselectivity in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (FMO). The LUMO of the alkene is lowered by fluorine substituents, favoring oxidative addition with electron-rich arylboronic acids .

- QSPR Models : Correlate fluorine substitution patterns with catalytic activity for designing derivatives with tailored reactivity .

Advanced: What role does this compound play in synthesizing fluorinated polymers or agrochemical intermediates?

It serves as a building block for:

- Fluorinated Polymers : Co-polymerization with tetrafluoroethylene yields materials with enhanced thermal stability (Tg > 200°C) and chemical resistance .

- Agrochemicals : Derivatives are precursors to ryanodine receptor modulators (e.g., tetraniliprole), where the trifluoromethyl group enhances binding affinity to insecticidal targets .

Advanced: How do isotopic labeling (e.g., 13C, 18F) and tracer studies elucidate degradation pathways in environmental matrices?

- 18F Radiolabeling : Tracks environmental fate in soil/water systems. Studies show slow hydrolysis (t1/2 > 100 days in pH 7 water) but rapid photodegradation under UV light (t1/2 ~24 hours) .

- 13C NMR : Identifies stable degradation products (e.g., trifluoroacetic acid) in microbial remediation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.